Azetidin-3-yl diisopropylcarbamate

Description

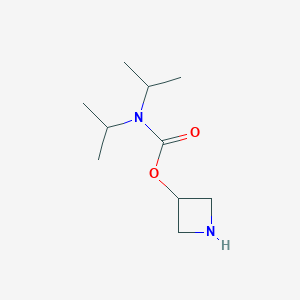

Azetidin-3-yl diisopropylcarbamate is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted at the 3-position with a diisopropylcarbamate group. The carbamate moiety enhances stability compared to free amines, while the azetidine ring offers conformational rigidity.

Properties

IUPAC Name |

azetidin-3-yl N,N-di(propan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(2)12(8(3)4)10(13)14-9-5-11-6-9/h7-9,11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYDSIJGWNEWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)OC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl diisopropylcarbamate typically involves the reaction of azetidine with diisopropylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl diisopropylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as this compound N-oxide.

Reduction: Formation of reduced derivatives like azetidin-3-yl diisopropylamine.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Azetidin-3-yl diisopropylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of azetidin-3-yl diisopropylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To evaluate Azetidin-3-yl diisopropylcarbamate’s distinct properties, it is compared below with compounds sharing structural motifs (e.g., carbamates, azetidines, or substituted small-ring heterocycles) or functional roles (e.g., enzyme inhibitors, intermediates).

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Comparisons

- Carbamate Group vs. Ester Group: While both carbamates (as in this compound) and esters (e.g., the 2-methylpropyl ester in ) exhibit hydrolytic stability, carbamates are more resistant to enzymatic cleavage, making them preferable in prodrug design. Esters like the dichlorophenoxy derivative are often utilized in agrochemicals due to their controlled release mechanisms .

- Azetidine vs. Larger Heterocycles : The azetidine ring’s strain confers higher reactivity compared to five- or six-membered rings (e.g., pyrrolidine or piperidine), enabling selective ring-opening reactions. This contrasts with isobutyraldehyde’s linear structure, which lacks such strain-driven reactivity .

- However, the latter’s azetidine core complicates synthesis due to steric hindrance from the diisopropyl groups .

Stability and Environmental Impact

- This compound’s carbamate group likely reduces volatility compared to isobutyraldehyde (CAS 78-84-2), which is listed with environmental monitoring data (e.g., “TOT UG/L” in ) due to its high vapor pressure .

Q & A

Q. What are the recommended safety protocols for handling azetidin-3-yl diisopropylcarbamate in laboratory settings?

- Methodological Answer : Based on structurally related carbamates (e.g., benzyl 2-hydroxypyridin-3-ylcarbamate), adopt the following precautions:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to minimize inhalation risks, as carbamates may release hazardous vapors under heating .

- Storage : Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Monitor for moisture ingress .

- First Aid : For skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, use an eyewash station and seek medical attention .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

- Methodological Answer : While direct synthesis data is unavailable, analogous carbamates (e.g., ethyl-N-methylcarbamate derivatives) suggest:

- Reagent Selection : Use diisopropylcarbamoyl chloride and azetidin-3-amine under anhydrous conditions.

- Solvent Optimization : Employ dichloromethane or THF for solubility and reactivity.

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., azetidine ring opening) .

- Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH) and carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ mode to verify molecular ion [M+H] and fragmentation patterns .

- FT-IR : Identify carbamate C=O stretch (~1700 cm) and N-H bend (~1530 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) at 4°C.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL for structure solution, leveraging rigid-bond and similarity restraints to refine azetidine ring geometry and carbamate torsion angles .

Q. What strategies are effective for studying polymorphic forms of this compound?

- Methodological Answer :

- Screening : Use solvent-mediated crystallization (e.g., ethanol, acetonitrile) under varied temperatures.

- Characterization :

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- DSC/TGA : Identify thermal transitions (e.g., melting points, desolvation events).

- Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks; monitor form conversion via Raman spectroscopy .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Buffer Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Kinetic Analysis : Quantify degradation via HPLC (C18 column, 220 nm detection) and calculate half-life using first-order kinetics.

- Product Identification : Isolate hydrolyzed products (e.g., azetidin-3-ol) via LC-MS and compare with synthetic standards .

Q. What methodological challenges arise in quantifying trace impurities in this compound batches?

- Methodological Answer :

- Impurity Profiling : Use UPLC-MS/MS with a HILIC column to separate polar byproducts (e.g., diisopropylurea).

- Calibration Standards : Synthesize and validate reference impurities (e.g., via controlled degradation).

- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD ≤ 0.1% w/w) and recovery studies .

Q. How can mechanistic studies elucidate the carbamate’s reactivity in nucleophilic environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.